molecular formula C22H31N3OS B6103199 1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine

1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine

Cat. No. B6103199
M. Wt: 385.6 g/mol
InChI Key: MNYXUAQIYZWKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine, also known as MeOPP, is a chemical compound that has been widely studied for its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives and has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This compound also has a high affinity for the dopamine D2 receptor and the sigma-1 receptor. These interactions are believed to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has several advantages for lab experiments. It has a high purity and is readily available. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders. Further research is needed to elucidate its exact mechanism of action and to determine its potential therapeutic applications. Future studies should focus on optimizing the synthesis method to improve its solubility and bioavailability. In addition, clinical trials are needed to assess the safety and efficacy of this compound in humans. Overall, this compound has the potential to be a valuable addition to the current repertoire of psychiatric medications.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-[(5-methyl-2-thienyl)methyl]-3-piperidinylamine in the presence of a suitable catalyst. The reaction yields this compound as a white crystalline solid with a high purity.

Scientific Research Applications

1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3OS/c1-18-9-10-20(27-18)17-23-11-5-6-19(16-23)24-12-14-25(15-13-24)21-7-3-4-8-22(21)26-2/h3-4,7-10,19H,5-6,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYXUAQIYZWKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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